3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid
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Overview
Description
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C8H3BrClF3O2 and its molecular weight is 303.46. The purity is usually 95%.
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Scientific Research Applications
Industrial Scale-Up for Diabetes Therapy
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in synthesizing a family of SGLT2 inhibitors for diabetes therapy. An efficient process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been developed, demonstrating scalability and cost-effectiveness (Zhang et al., 2022).
Selective Metalation and Functionalization
Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation at positions adjacent to the halogen substituent when treated with alkyllithiums and lithium tetramethylpiperidide. This process enables optional site selectivities in synthesis, illustrating the chemical versatility of halogenated trifluoromethyl compounds (Mongin et al., 1996).
Synthesis of Trifluoromethyl Isocoumarin Skeletons
An indirect strategy using 3-Bromo-1,1,1-trifluoroacetone, related to 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid, for trifluoromethylation has been developed to construct 3-trifluoromethyl isocoumarin skeletons. This approach is significant in forming bioactive compounds (Zhou et al., 2020).
Antifungal Activity of Salicylanilides and Their Esters
Salicylanilide esters with 4-(trifluoromethyl)benzoic acid, closely related to the compound of interest, exhibit potential antifungal activity against various fungal strains. This research highlights the role of trifluoromethyl benzoic acids in developing antimicrobial agents (Krátký & Vinšová, 2012).
Supramolecular Assembly in Uranyl Materials
Research on compounds containing a bromo-substituted benzoic acid linker demonstrates the significance of such compounds in exploring uranyl assembly in solid-state materials. The study provides insights into the structural relationships and supramolecular interactions involving halogen and hydrogen bonds (Carter & Cahill, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid. For instance, the compound’s stability could be affected by temperature and storage conditions . The compound’s action and efficacy could also be influenced by factors such as the pH of the environment and the presence of other compounds .
Properties
IUPAC Name |
3-bromo-4-chloro-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWJANKPJZEQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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